molecular formula C18H14ClN3O B2787842 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 923113-01-3

1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No.: B2787842
CAS No.: 923113-01-3
M. Wt: 323.78
InChI Key: NVPMXZIVOUOMDI-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic indole derivative featuring a 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and a 2-chlorobenzyl moiety at the indole nitrogen. The compound’s structural uniqueness lies in its dual heterocyclic system (indole and oxadiazole), which is known to confer diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-13-6-3-5-9-16(13)22(17)11-14-7-2-4-8-15(14)19/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPMXZIVOUOMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable indole derivative reacts with 2-chlorobenzyl chloride in the presence of a base.

    Final Assembly: The final compound is obtained by coupling the oxadiazole and indole moieties under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the chlorobenzyl or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles or electrophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole, including those containing indole structures, exhibit significant antimicrobial properties. Studies have shown that compounds with oxadiazole rings can effectively inhibit the growth of various bacteria and fungi. For instance, compounds similar to 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have demonstrated moderate to good activity against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Indole derivatives are well-known for their anticancer potential. The incorporation of oxadiazole moieties into indole structures has been linked to enhanced cytotoxicity against cancer cell lines. For example, studies have reported that certain oxadiazole-containing compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapy .

Neuropharmacological Effects

The indole structure is also associated with neuropharmacological activities. Compounds similar to 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have been investigated for their effects on neurotransmitter systems, particularly concerning dopamine receptors. These studies suggest potential applications in treating neurological disorders such as schizophrenia and depression .

Synthesis and Derivative Studies

The synthesis of 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can be achieved through various methods involving the condensation of indoles with oxadiazole precursors. Case studies highlight the effectiveness of different synthetic routes that yield high purity and yield of the desired compound .

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Weight logP Biological Activity Reference
Target Compound R1 = 2-Cl-C6H4, R2 = CH3 ~323.78* ~4.0* Not reported (theoretical) -
1-[(4-Fluorophenyl)methyl]-2-(5-methyl-oxadiazol-2-yl)-1H-indole R1 = 4-F-C6H4, R2 = CH3 307.33 3.75 Anticancer (in silico)
2-(5-(3-Chlorophenyl)-oxadiazol-2-yl)-1H-indole R1 = H, R2 = 3-Cl-C6H3 285.71 3.52 Antimicrobial (B. subtilis, S. aureus)
3-{[5-(Iso-propylsulfanyl)-oxadiazol-2-yl]methyl}-1H-indole R1 = H, R2 = S-iPr 291.37 3.98 Antibacterial (S. aureus), low hemolysis
1-((5-Ethyl-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylthio)-1H-benzimidazole R1 = C2H5, R2 = S-pyrimidinyl 368.42 2.89 Dual anticancer/anti-inflammatory

*Estimated based on structural analogs.

Key Observations:

  • Chlorine’s electron-withdrawing nature may enhance stability but reduce solubility compared to fluorine.
  • Oxadiazole Modifications: Methyl substitution at the oxadiazole ring (as in the target compound) improves metabolic stability compared to sulfanyl or amino derivatives (e.g., compounds in ). However, sulfanyl groups enhance antibacterial activity with lower hemolytic risk .

Pharmacological Activity Comparisons

Antimicrobial Activity

  • Target Compound: No direct data, but analogs with 3-chlorophenyl or sulfanyl-oxadiazole groups show activity against Gram-positive bacteria (e.g., B. subtilis, MIC: 12.5 µg/mL) .
  • Key Contrasts: 3-{[5-(4-Fluorobenzyl)sulfanyl]-oxadiazol-2-yl}methyl-1H-indole exhibits broader-spectrum activity (MIC: 6.25 µg/mL against E. coli) but higher synthetic complexity .

Anti-inflammatory and Anticancer Activity

  • Target Compound : Theoretical COX-2 inhibition is plausible based on structural similarity to 1-((5-(4-nitrophenyl)-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylthio)-1H-benzimidazole (COX-2 IC50: 8.2 mM) .
  • Key Contrasts :
    • Ethyl-substituted oxadiazole derivatives (e.g., ) exhibit dual anticancer/anti-inflammatory action, suggesting alkyl chain length modulates multitarget efficacy.
    • Pyrazolo[3,4-d]pyrimidine analogs (e.g., ) show superior analgesic activity (68.4% inhibition) but lack oxadiazole-mediated stability.

Biological Activity

1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound can be described with the following chemical properties:

Property Details
IUPAC Name 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
Molecular Formula C15H13ClN4O
Molecular Weight 288.75 g/mol
Solubility Soluble in DMSO and ethanol; slightly soluble in water

Antimicrobial Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives, 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro tests revealed that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 0.01 to 0.05 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group was identified as a crucial factor enhancing its antibacterial properties .

Anticancer Activity

The potential anticancer effects of this compound have also been explored. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of apoptotic pathways.

Research Findings:
A study conducted on human breast cancer cell lines (MCF-7) indicated that treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The study suggested that the compound triggers cell cycle arrest at the G2/M phase and promotes apoptosis via caspase activation .

Anti-inflammatory Effects

The anti-inflammatory properties of 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole have been investigated through its effects on pro-inflammatory cytokines.

Experimental Evidence:
In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation: It has been suggested that the compound interacts with specific receptors involved in inflammatory responses.
  • Apoptosis Induction: Activation of apoptotic pathways through caspase enzymes has been documented as a mechanism for its anticancer effects.

Research Applications

Given its diverse biological activities, 1-[(2-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is being explored for various applications:

  • Medicinal Chemistry: Development of new antimicrobial and anticancer agents.
  • Pharmaceutical Formulations: Potential incorporation into formulations targeting inflammatory diseases.

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